molecular formula C8H5F3NaO2 B1593194 Sodium 4-(trifluoromethyl)benzoate CAS No. 25832-58-0

Sodium 4-(trifluoromethyl)benzoate

Cat. No.: B1593194
CAS No.: 25832-58-0
M. Wt: 213.11 g/mol
InChI Key: OUQJNNNNEGBRCB-UHFFFAOYSA-N
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Description

Sodium 4-(trifluoromethyl)benzoate (CAS 25832-58-0) is the sodium salt of 4-(trifluoromethyl)benzoic acid (CAS 455-24-3). The trifluoromethyl (-CF₃) group at the para position of the benzene ring imparts unique electronic and steric properties, enhancing its acidity and stability compared to unsubstituted benzoates. This compound is widely utilized in agrochemicals, pharmaceuticals, and material science due to its strong electron-withdrawing effects and resistance to metabolic degradation .

Properties

CAS No.

25832-58-0

Molecular Formula

C8H5F3NaO2

Molecular Weight

213.11 g/mol

IUPAC Name

sodium;4-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);

InChI Key

OUQJNNNNEGBRCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na]

Other CAS No.

25832-58-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Parent Acid: 4-(Trifluoromethyl)benzoic Acid (CAS 455-24-3)

  • Structural Relationship : Sodium 4-(trifluoromethyl)benzoate is derived from its parent acid via neutralization.
  • Physical Properties : The sodium salt exhibits higher water solubility due to ionic dissociation, whereas the parent acid is more soluble in organic solvents.
  • Chemical Reactivity : The acid (pKa ≈ 1.5–2.0) is significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing -CF₃ group. The sodium salt, being a conjugate base, is less reactive in proton-transfer reactions but serves as a stable intermediate in synthesis .

Positional Isomers and Derivatives

  • 2-Methyl-5-(trifluoromethyl)benzoic Acid (CAS 13055-63-5) :
    • The methyl group at the ortho position introduces steric hindrance, reducing reactivity in electrophilic substitutions compared to the para-substituted analogue.
    • Lower acidity (pKa ≈ 2.5) due to reduced electron-withdrawing effects from the -CF₃ group when positioned meta to the carboxylic acid .
  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid (CAS 195457-70-6): Extended conjugation via the biphenyl system enhances UV stability and alters electronic properties, making it suitable for optical materials. Reduced solubility in polar solvents compared to monosubstituted derivatives .

Sodium Salts of Sulfonated Analogues

  • Sodium Benzenesulfonates with -CF₃ Groups (e.g., CAS 85284-15-7, 94042-94-1):
    • Sulfonate salts exhibit higher thermal stability and lower hygroscopicity compared to carboxylates.
    • Applications differ: sulfonates are preferred in surfactants and ion-exchange resins, whereas carboxylates like this compound are used in pharmaceuticals due to better biocompatibility .

Esters and Agrochemical Derivatives

  • Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate in ):
    • Esterification reduces polarity, enhancing lipid solubility for agrochemical delivery. Hydrolysis regenerates the active acid, a strategy employed in prodrug design .
  • Herbicidal Sodium Salts (e.g., ):
    • Sodium 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide demonstrates that -CF₃ substitution enhances herbicidal activity by inhibiting acetolactate synthase (ALS). Comparatively, this compound lacks this ALS-targeting moiety but serves as a precursor for bioactive molecules .

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Similarity Score Key Applications
This compound 25832-58-0 C₈H₄F₃NaO₂ 0.98 Pharmaceuticals, Agrochemicals
4-(Trifluoromethyl)benzoic acid 455-24-3 C₈H₅F₃O₂ 1.00 Synthetic intermediate
2-Methyl-5-(trifluoromethyl)benzoic acid 13055-63-5 C₉H₇F₃O₂ 1.00 Material science
Sodium benzenesulfonate derivative 85284-15-7 C₁₀HF₁₈NaO₃S N/A Surfactants, Ion-exchange resins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-(trifluoromethyl)benzoate
Reactant of Route 2
Sodium 4-(trifluoromethyl)benzoate

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